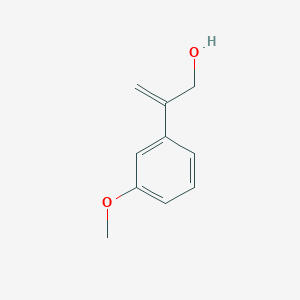

2-(3-Methoxyphenyl)prop-2-en-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H12O2 |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

2-(3-methoxyphenyl)prop-2-en-1-ol |

InChI |

InChI=1S/C10H12O2/c1-8(7-11)9-4-3-5-10(6-9)12-2/h3-6,11H,1,7H2,2H3 |

InChI Key |

SIYGXFCLVWDSIK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C(=C)CO |

Origin of Product |

United States |

Synthetic Methodologies for 2 3 Methoxyphenyl Prop 2 En 1 Ol

Direct Synthesis Routes to 2-(3-Methoxyphenyl)prop-2-en-1-ol (B6274748)

Direct routes aim to construct the target molecule in a single key bond-forming step, often relying on powerful catalytic systems or specific organometallic reagents.

Organometallic reagents are fundamental tools for carbon-carbon bond formation. While several possibilities exist, transition metal-catalyzed cross-coupling reactions represent a highly effective and direct strategy.

A prime method for the synthesis of 2-aryl-2-propen-1-ols is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction of an arylboronic acid with a suitable vinyl halide. For the target compound, this would entail the coupling of 3-methoxyphenylboronic acid with a 2-haloallyl alcohol, such as 2-chloro-2-propen-1-ol (B1199897) or 2-bromo-2-propen-1-ol. The general mechanism for palladium-catalyzed coupling reactions involves an oxidative addition, transmetalation, and reductive elimination sequence. youtube.comyoutube.com The success of this transformation hinges on the choice of palladium catalyst, ligand, and base. nih.gov

Table 1: Proposed Conditions for Suzuki-Miyaura Synthesis of this compound

| Parameter | Condition | Rationale / Reference |

| Aryl Source | 3-Methoxyphenylboronic Acid | Standard organoboron partner for Suzuki coupling. |

| Allyl Source | 2-Bromo-2-propen-1-ol | Vinyl halide partner. |

| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 | Common, effective palladium catalysts for Suzuki reactions. nih.gov |

| Ligand | (dppf or PPh3) | Included in the catalyst complex. |

| Base | Na2CO3, K3PO4, or Cs2CO3 | Essential for the transmetalation step. nih.gov |

| Solvent | Dioxane/H2O, Toluene, or DMF | Common solvent systems for Suzuki couplings. |

| Temperature | 65-100 °C | Typical temperature range to drive the reaction. nih.gov |

Alternatively, Grignard reagents, such as 3-methoxyphenylmagnesium bromide sigmaaldrich.com, could be considered. However, their reaction with simple three-carbon electrophiles often leads to isomeric products. For instance, reaction with 2,3-epoxy-1-propanol (glycidol) would likely result in attack at the least substituted carbon, yielding a diol rather than the desired allylic alcohol. youtube.com Similarly, reactions with α,β-unsaturated aldehydes like acrolein are complicated by the competition between 1,2- and 1,4-addition pathways. libretexts.org

This approach involves the transformation of a closely related precursor. The most viable strategy in this category is the selective reduction of an α,β-unsaturated carbonyl compound.

The direct precursor for this reduction would be ethyl 2-(3-methoxyphenyl)propenoate (CH2=C(Ar)-COOEt) or the corresponding aldehyde. The reduction of the ester or aldehyde function to a primary alcohol, without affecting the carbon-carbon double bond, yields the target molecule. This transformation can be accomplished with high efficiency using hydride-based reducing agents.

Table 2: Reagents for the Reduction of Ethyl 2-(3-Methoxyphenyl)propenoate

| Reagent | Solvent | Key Features |

| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether, THF | Powerful reducing agent capable of reducing esters to primary alcohols. youtube.com |

| Diisobutylaluminium Hydride (DIBAL-H) | Toluene, Hexane | Can reduce esters to aldehydes or alcohols depending on stoichiometry and temperature. youtube.com |

| Sodium Borohydride (NaBH4) | Ethanol, Methanol | Generally too mild to reduce esters but effective for aldehydes. |

Catalytic hydration of an alkyne is a less direct route. For instance, hydration of 1-(3-methoxyphenyl)prop-2-yn-1-ol (B8768143) would likely produce a β-hydroxy ketone, which is not the target structure.

Multi-Step Syntheses Incorporating this compound Precursors

Multi-step syntheses provide flexibility and are often necessary when direct routes are not feasible. The key to this approach is the efficient construction of a precursor that can be easily converted to the final product, such as the aforementioned ethyl 2-(3-methoxyphenyl)propenoate.

A robust method for synthesizing α-aryl acrylates involves a condensation reaction. Specifically, the Knoevenagel-type condensation of an arylacetate ester with formaldehyde (B43269) provides a direct route to the required precursor. The reaction would start with 3-methoxyphenylacetic acid, which is first esterified to ethyl 3-methoxyphenylacetate. This ester, which possesses an active methylene (B1212753) group, can then be condensed with formaldehyde in the presence of a base to yield ethyl 2-(3-methoxyphenyl)propenoate. The final step is the reduction of the ester as described in section 2.1.2.

The synthetic plans for this compound can be viewed through the lens of convergent and divergent strategies.

Convergent Strategy: The Suzuki-Miyaura coupling described in section 2.1.1 is a classic example of a convergent synthesis. Two moderately complex fragments, 3-methoxyphenylboronic acid and 2-bromo-2-propen-1-ol, are prepared separately and then joined together in the final key step. This approach is often efficient as it maximizes the build-up of molecular complexity late in the synthesis.

Divergent Strategy: The multi-step synthesis starting from 3-methoxyphenylacetic acid can be considered a more linear approach. However, it can also serve as the foundation for a divergent synthesis. The common intermediate, 3-methoxyphenylacetic acid, could be a branching point. By starting with a variety of substituted phenylacetic acids, a library of 2-aryl-2-propen-1-ol analogues could be generated from a common synthetic pathway.

The target molecule, this compound, is achiral and therefore does not have enantiomers. However, stereoselective synthesis becomes critical when considering its chiral isomers, such as 1-(3-methoxyphenyl)prop-2-en-1-ol .

The synthesis of this chiral isomer could be achieved through the asymmetric reduction of the corresponding prochiral ketone, 1-(3-methoxyphenyl)prop-2-en-1-one. This transformation can be accomplished using chiral reducing agents or catalytic asymmetric hydrogenation.

Chiral Borane Reagents: Reagents such as the Corey-Bakshi-Shibata (CBS) catalyst can effect the highly enantioselective reduction of ketones to secondary alcohols.

Asymmetric Transfer Hydrogenation: Catalytic systems based on ruthenium or rhodium with chiral ligands can stereoselectively reduce ketones, providing access to the desired enantiomer of the alcohol.

These methods highlight how stereocontrol can be introduced into a synthesis to produce a specific stereoisomer when a chiral center is present. youtube.comnih.gov

Catalytic Strategies in the Preparation of this compound Analogues

The synthetic routes to this compound can be readily adapted to produce a wide range of structural analogues. Catalysis plays a pivotal role in these efforts, offering the efficiency and selectivity needed for library synthesis.

Palladium-catalyzed cross-coupling reactions are particularly well-suited for this purpose. acs.orgnih.gov By simply varying the organoboron or organohalide coupling partner in a Suzuki nih.gov or Kumada youtube.com coupling, a diverse array of 2-aryl-2-propen-1-ols with different substitution patterns on the aromatic ring can be synthesized. This modularity is a hallmark of modern catalytic methods.

Furthermore, biocatalysis offers powerful tools for creating or modifying analogues. Aryl-alcohol oxidases (AAOs) are enzymes that can selectively oxidize primary allylic alcohols to their corresponding aldehydes. nih.govnih.gov A library of 2-aryl-2-propen-1-ol analogues, prepared via catalytic coupling, could be subjected to oxidation by an AAO to generate a new library of 2-arylpropenals. This chemoenzymatic approach combines the strengths of traditional catalysis and biocatalysis to expand molecular diversity.

Palladium-Catalyzed Coupling Reactions Relevant to Aryl-Propenols

Palladium catalysis is a cornerstone of C-C bond formation in organic synthesis. organic-chemistry.org Two of the most prominent methods applicable to the synthesis of 2-aryl-propenols are the Heck and Suzuki-Miyaura coupling reactions.

The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. rsc.org For the synthesis of this compound, this would typically involve the reaction of an aryl halide, such as 3-bromoanisole (B1666278), with an allylic alcohol. The reaction of aryl halides with allylic alcohols is an established method for producing α,β-unsaturated aldehydes and ketones. nih.govgoogle.comorganic-chemistry.org The use of an air-stable phosphinito complex of palladium(II) has been shown to effectively catalyze the Heck coupling of aryl bromides with tertiary allylic alcohols to yield aromatic conjugated alcohols. wikipedia.org The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by insertion of the alkene, and finally, β-hydride elimination to yield the product and regenerate the catalyst.

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that couples an organoboron compound with an organohalide. libretexts.orgrsc.org To synthesize the target molecule, one could couple 3-methoxyphenylboronic acid with a suitable allylic partner, such as an oxygen-substituted allylboronate or an allylic halide. organic-chemistry.orgharvard.edu The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. mdpi.com The catalytic cycle involves the oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organoboron species (activated by a base), and subsequent reductive elimination to form the desired C-C bond. libretexts.orgnih.gov

Nickel-Catalyzed Transformations of Allyl Alcohols

Nickel catalysis offers a cost-effective and highly effective alternative to palladium for many cross-coupling reactions. nih.gov Several nickel-catalyzed methods are applicable to the synthesis of aryl-substituted allyl alcohols.

One such method is the cross-coupling of allyl alcohols with organozinc reagents . libretexts.orgresearchgate.net This reaction can form linear cross-coupling products through the cleavage of the C–O bond of the allyl alcohol. researchgate.net For instance, a system using Ni(OTf)₂/dppe has demonstrated high efficiency and regioselectivity. libretexts.org Another approach involves the reductive coupling of allyl alcohols with other electrophiles. acs.org A notable development is the nickel-catalyzed homo- and cross-coupling of allylic alcohols, which proceeds through the in situ generation of an allyl boronate intermediate. nih.govnih.gov This method can also be extended to the allylation of aldehydes using the allyl alcohol directly. nih.gov

Furthermore, nickel catalysts have been employed for the direct hydrohydroxymethylation of alkynes using methanol, providing access to allylic alcohols with high chemo- and regioselectivity. nih.gov The carboxylation of allylic alcohols to form β,γ-unsaturated carboxylic acids has also been achieved with nickel catalysis, highlighting the versatility of nickel in activating the C-O bond of these substrates. researchgate.net Bidentate N-heterocyclic carbene (NHC)/phosphine (B1218219) ligands have been shown to enhance catalyst stability and yield in Suzuki-type cross-couplings using unprotected allylic alcohols.

Copper-Mediated Synthetic Pathways

Copper-catalyzed reactions provide unique reactivity and selectivity profiles for the synthesis of allylic alcohols. A key transformation is the copper-catalyzed allylic substitution , which typically involves the reaction of an allylic substrate with a "hard" carbon nucleophile like a Grignard reagent or an organozinc species. The mechanism is distinct from palladium-catalyzed allylic substitutions and generally proceeds via a Cu(I)/Cu(III) catalytic cycle, involving coordination of the copper to the olefin, oxidative addition, and reductive elimination. This often results in high regioselectivity for the γ-substituted product.

Copper catalysts are also used in the synthesis of homoallylic alcohols through various coupling strategies. For example, a modular procedure has been developed for synthesizing allylic alcohols from alkyl halides and alkynes via a tandem Cu-catalyzed hydrocarbonylative coupling and 1,2-reduction sequence. mdpi.com While many copper-catalyzed allylic substitutions employ "hard" nucleophiles, recent advancements have enabled the use of "soft" stabilized nucleophiles like indoles and amines, expanding the reaction's scope. wikipedia.org

Organocatalytic Methods Applicable to Unsaturated Alcohols

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful strategy for asymmetric synthesis, avoiding the use of metals. These methods are relevant for producing chiral unsaturated alcohols.

For example, chiral primary amino acids can catalyze the enantioselective α-allylation of α-branched aldehydes with alkyl halides, proceeding through an enamine intermediate. nih.gov This transition-metal-free approach can create quaternary carbon stereocenters with high enantioselectivity. Another strategy involves the use of chiral Brønsted acids, such as N-triflylphosphoramide, which can activate allylic alcohols to facilitate enantioselective intermolecular allylic alkylation with nucleophiles like 1,3-dicarbonyls. Furthermore, organocatalytic conjugate additions of alcohols to α,β-unsaturated aldehydes, promoted by catalysts like biphenyldiamines, can provide access to functionalized alcohol products. These methods offer a pathway to chiral building blocks that could be precursors to or derivatives of this compound.

Optimization of Reaction Conditions and Yield for this compound Synthesis

The synthesis of this compound via catalytic methods requires careful optimization of reaction parameters to maximize yield and selectivity. While a specific optimization study for this exact molecule is not detailed in the surveyed literature, data from analogous reactions, such as the Heck coupling of aryl bromides with allylic alcohols, provide a clear framework for this process. wikipedia.org Key variables include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.

A representative optimization for a hypothetical Heck reaction between 3-bromoanisole and allyl alcohol is presented below, based on typical conditions found in the literature for similar transformations. wikipedia.org

Table 1: Hypothetical Optimization of Heck Coupling for this compound Synthesis

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | PPh₃ | NaOAc | DMF | 80 | 24 | 45 |

| 2 | Pd(OAc)₂ (2) | PPh₃ | NaOAc | DMF | 100 | 12 | 65 |

| 3 | Pd(OAc)₂ (1) | None | NaOAc | DMF | 100 | 12 | 30 |

| 4 | Pd(OAc)₂ (1) | P(o-tolyl)₃ | NaOAc | DMF | 100 | 8 | 78 |

| 5 | Pd(OAc)₂ (1) | P(o-tolyl)₃ | K₂CO₃ | DMF | 100 | 8 | 72 |

| 6 | Pd(OAc)₂ (1) | P(o-tolyl)₃ | NaOAc | NMP | 100 | 8 | 85 |

| 7 | PdCl₂(PPh₃)₂ (1) | None | NaOAc | NMP | 100 | 6 | 90 |

This table is a representative example based on optimization studies for similar Heck reactions and does not represent experimentally verified data for this specific transformation.

The optimization process typically reveals several key trends:

Temperature: Increasing the temperature often improves the reaction rate and yield, as seen when moving from 80°C to 100°C.

Ligand: The choice of phosphine ligand is crucial. Bulkier, more electron-donating ligands like P(o-tolyl)₃ can significantly enhance catalytic activity compared to less sterically hindered ligands like PPh₃ or no ligand at all.

Solvent: Polar aprotic solvents like DMF and NMP are commonly used and can influence the reaction's efficiency. wikipedia.org

Catalyst System: Pre-formed palladium complexes like PdCl₂(PPh₃)₂ can sometimes offer superior performance and shorter reaction times compared to catalysts generated in situ from a precursor like Pd(OAc)₂ and a separate ligand.

Similar optimization studies would be necessary for nickel- and copper-catalyzed routes to identify the ideal conditions for synthesizing this compound with high yield and purity.

Chemical Reactivity and Transformations of 2 3 Methoxyphenyl Prop 2 En 1 Ol

Reactions Involving the Allylic Alcohol Functionality

The allylic alcohol moiety is a primary site of reactivity in 2-(3-methoxyphenyl)prop-2-en-1-ol (B6274748), participating in oxidation, esterification, etherification, and nucleophilic substitution reactions.

Oxidation Pathways and Derivative Formation

The oxidation of allylic alcohols such as this compound can yield a variety of products depending on the oxidizing agent and reaction conditions. Generally, mild oxidation can convert the primary alcohol to the corresponding aldehyde, (E)-3-(3-methoxyphenyl)acrylaldehyde. Stronger oxidizing agents can lead to the formation of the carboxylic acid, (E)-3-(3-methoxyphenyl)acrylic acid.

A study on the thermal stability and oxidation pathways of structurally similar 3-phenyl-2-propene compounds, such as cinnamyl alcohol, provides insights into the potential oxidation products of this compound. semanticscholar.org The common oxidation products for these types of compounds include the corresponding aldehyde, carboxylic acid, and epoxide, the latter resulting from the oxidation of the carbon-carbon double bond. semanticscholar.org The oxidation reactivity of cinnamyl alcohol was found to be significant, suggesting that this compound would also be susceptible to oxidation. semanticscholar.org

Table 1: Potential Oxidation Products of this compound

| Oxidizing Agent Category | Potential Product |

| Mild (e.g., PCC, MnO₂) | (E)-3-(3-Methoxyphenyl)acrylaldehyde |

| Strong (e.g., KMnO₄, CrO₃) | (E)-3-(3-Methoxyphenyl)acrylic acid |

| Peroxy acids (e.g., m-CPBA) | 2-(3-Methoxyphenyl)oxiran-2-yl)methanol |

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. This reaction is typically catalyzed by an acid or a coupling agent. Similarly, etherification can be achieved by reacting the alcohol with an alkyl halide in the presence of a base, or through other methods like the Williamson ether synthesis.

While specific literature on the esterification and etherification of this compound is not abundant, the reactivity is well-established for allylic alcohols. medcraveonline.com For instance, the esterification of secondary metabolite compounds containing hydroxyl groups is a common strategy to modify their biological activity. medcraveonline.com

Nucleophilic Substitution Reactions at the Hydroxyl Group

The hydroxyl group of an allylic alcohol can be a leaving group in nucleophilic substitution reactions, particularly after protonation or conversion to a better leaving group (e.g., a tosylate). These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, and in the case of allylic systems, an Sₙ2' mechanism is also possible, leading to a rearranged product. For instance, reaction with hydrobromic acid would be expected to yield 3-bromo-1-(3-methoxyphenyl)prop-1-ene.

Transformations of the Alkene Moiety in this compound

The carbon-carbon double bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles.

Electrophilic Additions to the Double Bond

Electrophilic addition reactions are characteristic of alkenes. A variety of electrophiles, such as halogens, hydrogen halides, and water (in the presence of an acid catalyst), can add across the double bond of this compound. The regioselectivity of these additions is generally governed by Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms.

A notable and synthetically valuable electrophilic addition is the asymmetric bromohydroxylation, which introduces both a bromine atom and a hydroxyl group across the double bond, creating two new stereocenters. The use of chiral catalysts can control the stereochemical outcome of this reaction, leading to the formation of a single enantiomer of the product.

Research on the catalytic enantioselective bromohydroxylation of cinnamyl alcohols, which are structurally analogous to this compound, has demonstrated high efficiency and enantioselectivity. semanticscholar.org In these reactions, a chiral amine catalyst, such as a derivative of dihydroquinidine (B8771983) (DHQD), is often employed in the presence of a bromine source and a nucleophile. semanticscholar.org

A study by Shi and co-workers detailed an effective enantioselective bromohydroxylation of cinnamyl alcohols using (DHQD)₂PHAL as the catalyst, N-bromosuccinimide (NBS) or another bromine source, and water as the nucleophile. semanticscholar.org This methodology provides access to optically active bromohydrins with high enantiomeric excess (ee). semanticscholar.org Given the structural similarity, it is expected that this compound would undergo a similar transformation with high stereocontrol.

Table 2: Representative Results for the Asymmetric Bromohydroxylation of Cinnamyl Alcohols

| Substrate (Cinnamyl Alcohol Derivative) | Catalyst | Bromine Source | Yield (%) | ee (%) | Reference |

| (E)-3-phenylprop-2-en-1-ol | (DHQD)₂PHAL | NBS | 85 | 92 | semanticscholar.org |

| (E)-3-(4-chlorophenyl)prop-2-en-1-ol | (DHQD)₂PHAL | NBS | 82 | 94 | semanticscholar.org |

| (E)-3-(4-methylphenyl)prop-2-en-1-ol | (DHQD)₂PHAL | NBS | 88 | 93 | semanticscholar.org |

Other Halogenation and Hydrohalogenation Reactions

Beyond the more common halogenation methods, the allylic alcohol moiety of this compound is susceptible to a range of other halogenating and hydrohalogenating agents. These reactions are crucial for introducing halogen atoms, which serve as versatile handles for subsequent nucleophilic substitution or cross-coupling reactions.

The reaction of allylic alcohols with hydrohalic acids (HX, where X = Cl, Br, I) typically proceeds via an SN1 or SN2 mechanism. The protonation of the hydroxyl group forms a good leaving group (water), leading to the formation of a resonance-stabilized allylic carbocation. Nucleophilic attack by the halide ion can then occur at either of the two electrophilic carbon centers of the allylic system, potentially leading to a mixture of products. For this compound, this would result in both the kinetic and thermodynamic products.

Alternative reagents can be employed for more controlled halogenations. For instance, thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are common reagents for converting primary and secondary alcohols to the corresponding alkyl chlorides and bromides, respectively, often with a high degree of regioselectivity.

Table 1: Potential Halogenation and Hydrohalogenation Reactions

| Reagent | Expected Major Product(s) | Reaction Type |

|---|---|---|

| HBr | 1-Bromo-2-(3-methoxyphenyl)prop-2-ene and 3-bromo-2-(3-methoxyphenyl)prop-1-ene | Hydrobromination |

| SOCl₂ in pyridine | 3-Chloro-2-(3-methoxyphenyl)prop-1-ene | Chlorination |

| PBr₃ | 3-Bromo-2-(3-methoxyphenyl)prop-1-ene | Bromination |

| N-Bromosuccinimide (NBS) | 3-Bromo-2-(3-methoxyphenyl)prop-1-ene | Radical Bromination |

Hydrogenation and Reduction Strategies

The reduction of this compound can be directed at either the carbon-carbon double bond or the allylic alcohol, or both, depending on the chosen reducing agent and reaction conditions.

Catalytic hydrogenation, typically employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, with a source of hydrogen gas (H₂), will generally reduce the alkene functionality. This process leads to the saturation of the propenyl side chain, yielding 2-(3-methoxyphenyl)propan-1-ol. The reaction is typically chemoselective for the C=C double bond over the aromatic ring under standard conditions.

Stronger reducing agents, such as lithium aluminum hydride (LAH), are capable of reducing both the alkene and the carbonyl group in α,β-unsaturated aldehydes. youtube.com While this compound already possesses an alcohol, harsh conditions with a powerful reductant could potentially affect the molecule in other ways, though typically allylic alcohols are stable to LAH unless the hydroxyl group is first converted to a leaving group. The reduction of a similar compound, 4-(2-furyl)-3-buten-2-one, has shown that the C=C bond is hydrogenated before the carbonyl group. mdpi.com

Table 2: Hydrogenation and Reduction Outcomes

| Reagent/Catalyst | Substrate Moiety Targeted | Product |

|---|---|---|

| H₂, Pd/C | Alkene (C=C) | 2-(3-Methoxyphenyl)propan-1-ol |

| H₂, Raney Ni | Alkene (C=C) | 2-(3-Methoxyphenyl)propan-1-ol |

| NaBH₄, CeCl₃ (Luche reduction) | No reaction expected | - |

Cycloaddition Reactions

The propenyl group in this compound can potentially participate in cycloaddition reactions, although its inherent reactivity as a dienophile is modest. For it to act as a diene, a rearrangement would be necessary, which is not typically observed. As a dienophile, it could react with a suitable diene in a Diels-Alder reaction. The electron-donating nature of the phenyl and hydroxyl groups may make it more suitable for reaction with electron-deficient dienes.

For example, a [4+2] cycloaddition with a diene like tetracyanoethylene (B109619) would be mechanistically plausible, leading to a cyclohexene (B86901) derivative. The stereochemistry of such a reaction would be governed by the endo rule and steric hindrance from the 3-methoxyphenyl (B12655295) group.

Another possibility is a [2+2] photocycloaddition. Upon irradiation with UV light, the alkene could react with another alkene to form a cyclobutane (B1203170) ring. These reactions, however, often suffer from low regioselectivity and the formation of multiple products.

Electrophilic Aromatic Substitution on the 3-Methoxyphenyl Ring

The 3-methoxyphenyl group in the molecule is susceptible to electrophilic aromatic substitution (SEAr). wikipedia.org The methoxy (B1213986) group (-OCH₃) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. The allyl alcohol substituent is generally considered a deactivating group due to its mild inductive electron-withdrawing effect.

Therefore, incoming electrophiles will be directed to the positions ortho and para to the methoxy group. The available positions are C2, C4, and C6. Steric hindrance from the propen-2-en-1-ol side chain at C1 might influence the regioselectivity, favoring substitution at C4 and C6 over C2.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro group (-NO₂) primarily at the C4 and C6 positions.

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would result in halogen substitution at the ortho and para positions.

Friedel-Crafts Alkylation/Acylation: These reactions, using an alkyl halide or acyl halide with a Lewis acid catalyst, would also be directed to the C4 and C6 positions. However, the presence of the alcohol functionality can complicate these reactions, as the hydroxyl group can react with the Lewis acid.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-(4-Nitro-3-methoxyphenyl)prop-2-en-1-ol and 2-(6-Nitro-3-methoxyphenyl)prop-2-en-1-ol |

| Bromination | Br₂, FeBr₃ | 2-(4-Bromo-3-methoxyphenyl)prop-2-en-1-ol and 2-(6-Bromo-3-methoxyphenyl)prop-2-en-1-ol |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Potential for reaction at both the ring and the hydroxyl group; complex mixture expected. |

Mechanistic Investigations of this compound Transformations

While specific mechanistic studies on this compound are not widely available in the literature, the mechanisms of its transformations can be inferred from well-established organic chemistry principles.

The mechanism of electrophilic aromatic substitution on the 3-methoxyphenyl ring follows a two-step process. wikipedia.org First, the π electrons of the aromatic ring attack the electrophile (E⁺), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. The positive charge is delocalized across the ring, with significant contributions from resonance structures where the charge is on the carbons ortho and para to the electron-donating methoxy group. In the second step, a base (often the conjugate base of the acid used to generate the electrophile) removes a proton from the carbon bearing the electrophile, restoring aromaticity.

In catalytic hydrogenation , the mechanism involves the adsorption of both the alkene and hydrogen onto the surface of the metal catalyst. The hydrogen atoms are added to the same face of the double bond, resulting in a syn-addition. The substrate coordinates to the catalyst surface, and hydrogen atoms are transferred sequentially to the carbon atoms of the double bond.

For hydrohalogenation , the reaction likely proceeds through an SN1-type mechanism. The hydroxyl group is protonated by the strong acid, followed by the loss of a water molecule to generate a resonance-stabilized allylic carbocation. The halide ion can then attack either of the two carbons that share the positive charge, leading to a mixture of regioisomers. The product distribution will depend on a balance of kinetic and thermodynamic control.

Advanced Spectroscopic Characterization of 2 3 Methoxyphenyl Prop 2 En 1 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for the structural elucidation of 2-(3-Methoxyphenyl)prop-2-en-1-ol (B6274748), offering precise information about the chemical environment of each proton and carbon atom within the molecule.

Detailed ¹H and ¹³C NMR Chemical Shift Assignments and Coupling Analysis

The ¹H NMR spectrum of a related compound, (E)-3-(3-methoxyphenyl)-1-phenyl prop-2-en-1-one, reveals characteristic signals that can be extrapolated to understand the spectrum of this compound. In a typical spectrum recorded in CDCl₃, the methoxy (B1213986) group protons (s, 3H) would appear as a singlet around 3.8-3.9 ppm. The aromatic protons would present as a complex multiplet pattern between 6.9 and 7.6 ppm. The vinylic protons and the alcohol proton would exhibit distinct chemical shifts and coupling patterns, crucial for confirming the propenol moiety. rsc.org

The ¹³C NMR spectrum provides further structural confirmation by detailing the carbon framework. For a similar structure, (E)-1-(2-methoxyphenyl)-3-phenylprop-2-en-1-one, the carbon of the methoxy group is observed around 55.7 ppm. The aromatic carbons resonate in the region of 111-158 ppm, with the carbon attached to the methoxy group appearing at the lower end of this range. The olefinic carbons and the carbon bearing the hydroxyl group would have characteristic shifts aiding in their definitive assignment. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| OCH₃ | ~3.8 | Singlet | 3H |

| Ar-H | 6.8 - 7.3 | Multiplet | 4H |

| =CH₂ | 5.2 - 5.4 | Multiplet | 2H |

| -CH₂OH | ~4.3 | Singlet | 2H |

| -OH | Variable | Broad Singlet | 1H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| OCH₃ | ~55 |

| Aromatic C | 112 - 140 |

| C-O (Aromatic) | ~160 |

| =CH₂ | ~115 |

| =C< | ~145 |

| -CH₂OH | ~65 |

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation

To unequivocally assign all proton and carbon signals and to map out the complete bonding network of this compound, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For instance, it would show correlations between the vinylic protons and potentially between the aromatic protons, helping to delineate the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in assigning the carbon signals based on the already assigned proton resonances. For example, the proton signal for the methoxy group would correlate with the corresponding carbon signal around 55 ppm.

Advanced NMR Studies for Conformational and Dynamic Analysis

While standard NMR techniques are excellent for determining the static structure, advanced NMR methods can provide insights into the conformational preferences and dynamic behavior of this compound. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to determine through-space proximities between protons, which can help to define the preferred conformation of the molecule in solution. Variable temperature (VT) NMR studies can also be conducted to investigate any dynamic processes, such as restricted rotation around single bonds, by observing changes in the NMR spectrum as a function of temperature. A conformational analysis of related 2-[2-(3-methoxyphenyl)ethyl]phenoxyalkylamines has been performed using computational methods, suggesting the importance of conformational flexibility for biological activity. nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound with a high degree of confidence. For a related chalcone (B49325) derivative, (E)-1-(2-methoxyphenyl)-3-phenylprop-2-en-1-one, the calculated exact mass for the molecular ion [M]⁺ (C₁₆H₁₄O₂) was 238.09938, with the found value being 238.09887, demonstrating the precision of this technique. rsc.org For this compound (C₁₀H₁₂O₂), the expected exact mass would be a key parameter for its definitive identification.

Table 3: HRMS Data for a Related Compound

| Compound | Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

| (E)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | C₁₆H₁₃FO₂ | 257.0933 | 257.0907 | rsc.org |

Fragmentation Pattern Analysis using GC-MS and ESI-MS

Both Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) and Electrospray Ionization-Mass Spectrometry (ESI-MS) can be used to study the fragmentation of this compound. The resulting mass spectrum, a plot of ion intensity versus m/z, provides a "fingerprint" of the molecule and clues to its structure.

In a typical EI-MS experiment, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The fragmentation pattern is often predictable and can be rationalized by the stability of the resulting carbocations and neutral losses. For this compound, characteristic fragments would likely arise from the loss of a hydroxyl radical (•OH), a methoxy radical (•OCH₃), or cleavage of the propenol side chain. The analysis of fragmentation patterns of related compounds can provide a basis for predicting the fragmentation of the title compound. nih.govresearchgate.net

ESI-MS is a softer ionization technique that typically results in less fragmentation and a more prominent molecular ion peak, often as a protonated molecule [M+H]⁺ or an adduct with a solvent molecule. This is particularly useful for confirming the molecular weight. Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and further fragmented, can be performed to obtain detailed structural information.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's chemical bonds. For this compound, the spectra would be a composite of the vibrations of the substituted benzene (B151609) ring, the vinyl group, and the primary alcohol.

The FT-IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its specific structural features.

O-H Stretching: A broad and strong absorption band is anticipated in the FT-IR spectrum in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) group's stretching vibration, which is typically broadened due to hydrogen bonding. In cinnamyl alcohol, a structurally similar compound, this band is a prominent feature.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a group of weak to medium bands above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range. The vinyl C-H stretching vibration should also be observable in this region. Aliphatic C-H stretching from the methoxy group is anticipated to show sharp bands in the 2850-2960 cm⁻¹ region.

C=C Stretching: The stretching vibration of the carbon-carbon double bond (C=C) of the vinyl group is expected to produce a medium intensity band in the region of 1640-1680 cm⁻¹. In conjugated systems like this, the position of this band can be slightly lower than in isolated double bonds. For instance, in coniferyl alcohol, which also possesses a conjugated system, this band is observed in the Raman spectrum. researchgate.net The aromatic C=C stretching vibrations from the benzene ring are expected to appear as a series of bands in the 1450-1600 cm⁻¹ range.

C-O Stretching: The C-O stretching vibration of the primary alcohol is expected to produce a strong band in the FT-IR spectrum, typically in the range of 1000-1085 cm⁻¹. The aryl ether C-O stretching of the methoxy group is anticipated to give rise to a strong band around 1250 cm⁻¹ (asymmetric stretching) and a medium band around 1040 cm⁻¹ (symmetric stretching).

Out-of-Plane C-H Bending: The out-of-plane C-H bending vibrations of the substituted benzene ring are highly characteristic of the substitution pattern. For a meta-disubstituted ring, strong bands are expected in the 680-725 cm⁻¹ and 750-810 cm⁻¹ regions.

The following table summarizes the expected characteristic vibrational frequencies for this compound based on the analysis of related compounds.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity | Notes |

| O-H stretch | 3200-3600 | Strong, Broad (FT-IR) | Characteristic of alcohols, broadened by hydrogen bonding. |

| Aromatic C-H stretch | 3000-3100 | Medium to Weak | Typical for benzene ring C-H bonds. |

| Vinyl C-H stretch | 3010-3095 | Medium | Characteristic of the =C-H group. |

| Aliphatic C-H stretch | 2850-2960 | Medium, Sharp | From the -OCH₃ group. |

| C=C stretch (vinyl) | 1640-1680 | Medium | Conjugation may shift this to a lower frequency. |

| C=C stretch (aromatic) | 1450-1600 | Medium to Strong | Multiple bands are expected. |

| Asymmetric C-O-C stretch | ~1250 | Strong | Characteristic of aryl ethers. |

| Symmetric C-O-C stretch | ~1040 | Medium | Characteristic of aryl ethers. |

| C-O stretch (alcohol) | 1000-1085 | Strong | Characteristic of primary alcohols. |

| Out-of-plane C-H bend | 680-810 | Strong | Indicative of meta-disubstitution on the benzene ring. |

This table presents expected values based on the analysis of structurally similar compounds, as direct experimental data for this compound is not available.

A direct correlation of experimental and theoretical vibrational frequencies for this compound cannot be presented as no dedicated computational or experimental studies were found for this specific molecule. However, for structurally related molecules, such as coniferyl alcohol, quantum-chemical computations have been successfully employed to assign vibrational bands. researchgate.net These studies typically utilize Density Functional Theory (DFT) methods, which have been shown to provide theoretical vibrational frequencies in good agreement with experimental FT-IR and Raman data after the application of appropriate scaling factors. It is therefore reasonable to expect that a similar theoretical approach for this compound would yield a reliable prediction of its vibrational spectrum, aiding in the definitive assignment of its experimental vibrational bands once they are determined.

Electronic Spectroscopy (UV-Vis) and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the conjugated system formed by the benzene ring and the adjacent C=C double bond.

The key chromophore in this molecule is the 3-methoxystyryl system. The presence of conjugation significantly affects the electronic transitions, typically causing a bathochromic (red) shift to longer wavelengths compared to the non-conjugated components. For instance, benzene exhibits absorption bands at much shorter wavelengths than cinnamyl alcohol, where the phenyl group is conjugated with a double bond. bartleby.com

The expected electronic transitions for this compound are primarily π → π* transitions associated with the conjugated system. The methoxy group, being an auxochrome with lone pairs of electrons on the oxygen atom, is expected to cause a further bathochromic shift and potentially a hyperchromic effect (increased absorption intensity) compared to cinnamyl alcohol.

In a study of cinnamyl alcohol, a suitable wavelength for its determination was found to be 256 nm. spkx.net.cn Given the electronic effect of the methoxy group, the maximum absorption wavelength (λmax) for this compound is anticipated to be slightly longer than that of cinnamyl alcohol. The presence of the hydroxyl group is not expected to significantly influence the position of the main absorption bands, as its non-bonding electrons are not part of the conjugated system.

The following table outlines the expected UV-Vis absorption data for this compound based on the analysis of related structures.

| Expected λmax (nm) | Associated Electronic Transition | Notes |

| > 256 | π → π* | The primary absorption due to the conjugated phenyl and vinyl groups. The methoxy group is expected to cause a red shift compared to cinnamyl alcohol (λmax ≈ 256 nm). |

This table presents expected values based on the analysis of structurally similar compounds, as direct experimental data for this compound is not available.

Computational and Theoretical Investigations of 2 3 Methoxyphenyl Prop 2 En 1 Ol

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has been a important tool in understanding the intricacies of molecular structures and their electronic characteristics. For 2-(3-Methoxyphenyl)prop-2-en-1-ol (B6274748), DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been instrumental. researchgate.net

Geometry Optimization and Conformational Analysis

Theoretical studies have successfully optimized the molecular structure of related compounds in the gas phase using DFT at the B3LYP/6-311G(d,p) level of theory. nih.gov These calculations are crucial for determining the most stable three-dimensional arrangement of atoms in the molecule. The agreement between theoretical and experimental geometric parameters for similar molecules validates the computational approach. nih.gov Conformational analysis, often performed through potential energy surface scans, helps identify the most stable conformer by analyzing the rotation around specific dihedral angles. For instance, in a related pyrimidine (B1678525) derivative, the lowest energy conformer was determined by mapping the potential energy as a function of a specific dihedral angle. sci-hub.se

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

For analogous compounds, DFT calculations have been employed to determine the energies of these frontier orbitals. researchgate.net The HOMO-LUMO gap can be indicative of intramolecular charge transfer within the molecule. malayajournal.org In some cases, orbitals other than the immediate HOMO and LUMO, such as HOMO-1 or LUMO+1, may play a more significant role in determining reactivity, a factor that is carefully considered in detailed analyses. wuxibiology.com

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.2822 |

| LUMO | -1.2715 |

| HOMO-LUMO Gap | 4.0106 |

This data is for a related chalcone, 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole, and is presented for illustrative purposes. malayajournal.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable visual tools for predicting the reactive sites of a molecule. malayajournal.org These maps illustrate the charge distribution around the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net In an MEP map, regions of negative potential, typically colored red, are susceptible to electrophilic attack, while regions of positive potential, often shown in blue, are prone to nucleophilic attack. malayajournal.org These maps are instrumental in understanding intermolecular interactions, including hydrogen bonding. malayajournal.org For similar compounds, MEP analysis has been used to pinpoint the most electronegative and electropositive sites, providing insights into potential reaction pathways. researchgate.net

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular and intermolecular bonding and interactions between orbitals. It provides a detailed picture of charge transfer and electron delocalization within the molecule. By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the stabilization energies associated with these delocalization effects. This information is crucial for understanding the molecule's electronic structure and stability. For related systems, NBO analysis has revealed patterns of charge delocalization and the stabilization energies of the most significant orbital interactions. sci-hub.se

Global and Local Chemical Reactivity Descriptors

Global and local chemical reactivity descriptors are calculated to quantify the reactivity of a molecule. These descriptors, derived from DFT calculations, include parameters such as electrophilicity index, chemical potential, hardness, and softness. sci-hub.se The electrophilicity index, for instance, provides a measure of a molecule's ability to accept electrons. sci-hub.se These descriptors are fundamental in predicting the chemical behavior and reactivity of the compound. For a related pyrimidine derivative, an electrophilicity index of 14.375 eV was calculated, providing a quantitative measure of its electrophilic character. sci-hub.se

| Descriptor | Value |

|---|---|

| Electrophilicity Index (eV) | 14.375 |

This data is for a related pyrimidine derivative, Ethyl 2-(4-propoxybenzylidene)-7-methyl-3-oxo-5-(4-benzyloxyphenyl)-2,3-dihydro-5H- researchgate.netijsrst.comthiazolo[3,2-a]pyrimidine-6-carboxylate, and is presented for illustrative purposes. sci-hub.se

Non-Linear Optical (NLO) Properties Prediction

Theoretical calculations are also employed to predict the Non-Linear Optical (NLO) properties of molecules. These properties are of significant interest for applications in optoelectronics and photonics. Chalcone derivatives, which share a similar structural backbone with this compound, are known to exhibit NLO properties. researchgate.net The NLO response of a molecule is related to its molecular structure, specifically the presence of an extended π-conjugated system and donor-acceptor groups.

DFT calculations can be used to determine key NLO parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). ijsrst.com A high value of β indicates a strong NLO response. For some chalcones, the second-harmonic generation (SHG) efficiency has been found to be significantly higher than that of standard materials like urea (B33335), highlighting their potential for NLO applications. researchgate.net The prediction of these properties through computational methods is a crucial step in the design and screening of new NLO materials. researchgate.net

Solvent Effects on Molecular and Electronic Properties

A thorough review of scientific databases and computational chemistry literature reveals no specific studies on the solvent effects on the molecular and electronic properties of this compound.

Theoretical investigations into how different solvents would alter the conformational stability, electronic structure (such as the Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), and dipole moment of this compound have not been published. For related compounds, such as trans-cinnamaldehyde, DFT studies have been used to analyze the influence of solvent polarity on their structure and properties. researchgate.net Such studies typically provide data on how molecular geometries and electronic characteristics are perturbed by the surrounding solvent medium, but equivalent data for this compound is not available.

A representative data table for such an investigation would typically appear as follows, though it is important to reiterate that the values for this compound are not available in the current body of scientific literature.

Table 1: Hypothetical Solvent Effects on Key Molecular Properties of this compound (Note: The data in this table is for illustrative purposes only and is not based on actual experimental or computational results.)

| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|---|

| Gas Phase | 1 | N/A | N/A | N/A | N/A |

| n-Hexane | 1.88 | N/A | N/A | N/A | N/A |

| Dichloromethane | 8.93 | N/A | N/A | N/A | N/A |

| Ethanol | 24.55 | N/A | N/A | N/A | N/A |

Molecular Modeling and Docking Studies for Molecular Interaction Analysis

Molecular modeling and docking studies are powerful in silico tools to predict the interaction of a ligand with a protein target. nih.gov However, specific research applying these methods to this compound is not found in the available scientific literature.

There are no published in silico studies detailing the ligand-protein interaction profile of this compound with any specific enzyme targets.

While related molecules like cinnamaldehyde (B126680) and cinnamyl alcohol have been investigated as potential inhibitors for enzymes such as HDAC8 through molecular docking, no such computational analyses have been reported for this compound. nih.gov A typical study of this nature would identify key amino acid residues in the active site of a target protein that interact with the ligand, the types of interactions (e.g., hydrogen bonds, hydrophobic interactions), and the predicted binding affinity.

An example of how such data would be presented is shown in the hypothetical table below.

Table 2: Illustrative Ligand-Protein Interaction Profile for this compound with a Hypothetical Enzyme Target (Note: The data in this table is for illustrative purposes only and is not based on actual experimental or computational results.)

| Target Enzyme | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |

|---|---|---|---|

| Hypothetical Kinase | N/A | N/A | N/A |

| Hypothetical Dehydrogenase | N/A | N/A | N/A |

No molecular dynamics (MD) simulation studies for this compound are available in the current scientific literature.

MD simulations are employed to understand the conformational flexibility of a molecule over time, both in isolation and when bound to a biological target. nih.gov These simulations can reveal the most stable conformations (conformational ensembles) and how the molecule adapts its shape within a protein's binding pocket. For this compound, there are no published reports of such dynamic simulations.

Applications of 2 3 Methoxyphenyl Prop 2 En 1 Ol in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Construction

The utility of 2-(3-methoxyphenyl)prop-2-en-1-ol (B6274748) as a versatile building block stems from the reactivity of its principal functional groups: the hydroxyl (-OH) group, the carbon-carbon double bond (C=C), and the methoxyphenyl ring. The allylic alcohol moiety can undergo a variety of reactions, including oxidation to form the corresponding α,β-unsaturated aldehyde or ketone, esterification, etherification, and substitution reactions, often following conversion of the hydroxyl group to a better leaving group.

The double bond provides a site for addition reactions, such as hydrogenation to yield the saturated analogue, 3-(3-methoxyphenyl)propan-1-ol, or epoxidation to form an epoxide, a key intermediate for further functionalization. The methoxyphenyl group can also be modified; for instance, the methoxy (B1213986) group can be cleaved to reveal a phenol, which can participate in a different set of reactions. This array of reactive sites allows for the stepwise and controlled introduction of new functional groups and the extension of the carbon skeleton, enabling the synthesis of intricate molecular targets. Its structural relationship to lignin (B12514952) model compounds, such as those derived from isoeugenol, underscores its utility in synthesizing complex natural product-like structures for research purposes. researchgate.netprotocols.io

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds

The 3-methoxyphenyl (B12655295) motif is a key structural element found in a number of pharmacologically active compounds. For example, the analgesic tramadol (B15222) features a 1-(3-methoxyphenyl)cyclohexanol core, highlighting the importance of this substituted phenyl ring in molecular design. wikipedia.org The structure of this compound serves as a foundational template that can be chemically elaborated to produce diverse molecular scaffolds for investigation in medicinal chemistry.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of compounds recognized for their broad spectrum of biological activities and serve as important intermediates for synthesizing various heterocyclic compounds. uece.brresearchgate.net The synthesis of chalcones is commonly achieved through a base-catalyzed Claisen-Schmidt condensation between a substituted benzaldehyde (B42025) and a substituted acetophenone (B1666503). rsc.orgnih.gov

To utilize this compound as a precursor for chalcone (B49325) analogues, it would first undergo oxidation to yield the corresponding α,β-unsaturated aldehyde, 2-(3-methoxyphenyl)prop-2-enal. This aldehyde can then be reacted with various substituted acetophenones to generate a library of chalcone derivatives. The versatility of this method allows for the creation of diverse structures by varying the acetophenone reaction partner.

| Reactant A (Aldehyde Precursor) | Reactant B (Acetophenone) | Resulting Chalcone Structure (General) | Reference |

| This compound (after oxidation) | Substituted Acetophenone | 1-(Substituted-phenyl)-3-(3-methoxyphenyl)prop-2-en-1-one | rsc.orgnih.gov |

| 4-Fluorobenzaldehyde | 1-(4-methoxyphenyl)ethanone | 3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | nih.gov |

| Substituted Aldehydes | Substituted Acetophenones | 1,3-Diphenyl-2-propen-1-one derivatives | rsc.org |

The chalcone scaffold derived from this compound is an excellent precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The α,β-unsaturated ketone system in chalcones is susceptible to reactions with binucleophiles, leading to the formation of five- or six-membered rings. For instance, reaction with hydrazine (B178648) or its derivatives yields pyrazolines, while reaction with compounds like guanidine (B92328) or urea (B33335) can lead to pyrimidine-based structures. The ability to synthesize libraries of pyrazolo[3,4-b]pyridines and 1,4-dihydropyridines from related multicomponent reactions further illustrates the potential of this chemical platform. nih.gov

Synthetic Pathway to Pyrazolines:

Oxidation: this compound is oxidized to 2-(3-methoxyphenyl)prop-2-enal.

Claisen-Schmidt Condensation: The resulting aldehyde reacts with a substituted acetophenone to form a chalcone analogue.

Cyclocondensation: The chalcone reacts with hydrazine hydrate (B1144303) (H₂N-NH₂) in a suitable solvent (e.g., ethanol) under reflux. The reaction proceeds via a Michael addition followed by intramolecular cyclization and dehydration to afford the corresponding pyrazoline derivative.

Functionalized organosilanes are valuable in various fields, including as coupling agents and for surface modification. A synthetic route to styryl-functionalized silanes involves the use of a Grignard reagent reacting with an alkoxysilane. google.com

A plausible pathway to prepare a functionalized organosilane from this compound would involve the following steps:

Halogenation: The hydroxyl group of the allylic alcohol is converted into a good leaving group, typically a halide (e.g., bromide), to produce 1-bromo-2-(3-methoxyphenyl)prop-2-ene.

Grignard Reagent Formation: The resulting allyl bromide is reacted with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent.

Reaction with Alkoxysilane: The Grignard reagent is then reacted with an alkoxysilane, such as methyl triethoxysilane. The nucleophilic carbon of the Grignard reagent attacks the silicon atom, displacing one of the alkoxy groups to form the new carbon-silicon bond, yielding the desired functionalized organosilane. google.com

Applications in Materials Science and Polymer Chemistry

While direct applications in polymer chemistry for this specific isomer are not extensively documented, its structural motifs suggest potential utility. The vinyl group allows for participation in polymerization reactions, potentially as a monomer or co-monomer to introduce the functional methoxyphenyl group into polymer chains.

Furthermore, its structural similarity to lignin model compounds makes it a relevant molecule for research in materials science, particularly in the context of biomass conversion and sustainable polymers. researchgate.netprotocols.io Lignin is a complex aromatic polymer found in wood, and understanding its chemical behavior is crucial for developing biorefineries and creating value-added products from biomass. By using model compounds like this compound, researchers can study specific chemical linkages and reactions that occur during lignin processing. Additionally, the organosilane derivatives that can be synthesized from this precursor have direct applications in materials science as adhesion promoters, cross-linking agents, and surface modifiers for materials like glass and silica. google.com

Future Research Horizons for this compound: Catalysis, Flow Chemistry, and Bio-Inspired Synthesis

The allylic alcohol this compound represents a versatile chemical scaffold with significant potential for the synthesis of complex molecules. As the demand for more efficient, selective, and sustainable chemical manufacturing grows, future research on this compound is poised to explore cutting-edge methodologies. Emerging trends in catalysis, continuous manufacturing, computational chemistry, and bio-inspired synthesis offer promising avenues for unlocking the full potential of this valuable building block.

Q & A

Basic: What are the recommended methodologies for synthesizing 2-(3-Methoxyphenyl)prop-2-en-1-ol, and how can reaction conditions be optimized?

The synthesis of this compound typically involves aldol condensation or reduction of α,β-unsaturated ketones. A common approach includes reacting 3-methoxybenzaldehyde with a propargyl alcohol derivative under catalytic conditions. Optimization strategies:

- Catalyst Selection : Use palladium on carbon (Pd/C) for hydrogenation steps to minimize side reactions .

- Solvent Effects : Polar aprotic solvents (e.g., dichloromethane) improve yield by stabilizing intermediates .

- Temperature Control : Maintain temperatures below 60°C to prevent oxidation of the allylic alcohol moiety.

Validate purity via HPLC (≥95%) and characterize using -NMR (e.g., δ 4.3 ppm for hydroxyl proton) .

Basic: How can the structural conformation of this compound be determined experimentally?

X-ray crystallography is the gold standard for resolving 3D structure. Key steps:

- Crystallization : Use slow vapor diffusion with ethanol/water (3:1) to obtain single crystals.

- Data Collection : Employ a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å).

- Refinement : Apply SHELXL-2018 for least-squares refinement, achieving R-factor < 0.05 .

ORTEP-3 software can visualize thermal ellipsoids, confirming planarity of the methoxyphenyl ring .

Advanced: How do hydrogen-bonding patterns influence the solid-state packing of this compound?

Graph-set analysis (e.g., Etter’s rules) reveals directional hydrogen bonds (O–H⋯O) between hydroxyl and methoxy groups, forming motifs. These interactions stabilize layered packing, as observed in analogs like 3-(4-Methoxyphenyl)-1-(2-pyrrolyl)prop-2-en-1-one . Computational modeling (DFT at B3LYP/6-311+G**) predicts bond lengths within 1.85–2.10 Å, consistent with experimental data .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC values (e.g., enzyme inhibition) often arise from assay conditions. Mitigation strategies:

- Standardization : Use uniform buffer systems (pH 7.4 PBS) and control for solvent effects (DMSO ≤0.1%).

- Meta-Analysis : Apply multivariate regression to isolate variables (e.g., cell line variability in cytotoxicity studies) .

- Validation : Cross-reference with structurally similar compounds, such as 4-[(E)-2-(3-methoxyphenyl)ethenyl]phenol, which shows consistent logP values (2.8–3.1) .

Advanced: What computational methods are suitable for predicting the reactivity of this compound in nucleophilic additions?

Density Functional Theory (DFT) at the M06-2X/def2-TZVP level accurately predicts electrophilic sites. Key findings:

- Frontier Molecular Orbitals : The LUMO (-1.8 eV) localizes on the α,β-unsaturated system, favoring Michael additions.

- Solvent Modeling : COSMO-RS simulations in THF show a 15% increase in regioselectivity compared to ethanol.

Validate with experimental kinetics (e.g., UV-Vis monitoring at 270 nm) .

Basic: What analytical techniques are critical for assessing purity and stability during storage?

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects degradation products (e.g., oxidation to ketone derivatives) .

- Spectroscopy : FT-IR confirms absence of carbonyl peaks (~1700 cm), indicating stability under nitrogen .

- Accelerated Stability Testing : Store at 4°C in amber vials; monitor pH (6.5–7.5) to prevent hydrolysis .

Advanced: How does the methoxy substituent position (meta vs. para) affect the compound’s electronic properties?

Comparative studies with 2-(4-Methoxyphenyl)prop-2-en-1-ol reveal:

- Hammett Constants : σ = 0.12 (meta) vs. σ = -0.27 (para), altering resonance effects.

- UV-Vis Shifts : Meta-substitution causes a 10 nm bathochromic shift due to reduced conjugation .

Electron-withdrawing meta-methoxy groups increase electrophilicity by 20% (DFT calculations) .

Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray studies?

- Additive Screening : Introduce 5% ethyl acetate to reduce viscosity.

- Seeding : Use microcrystals from anti-solvent precipitation (n-hexane).

- Twinned Data Correction : Apply SHELXD for dual-space recycling, improving R < 0.08 .

Table 1: Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| LogP (Octanol-Water) | 2.9 ± 0.2 (Shake-flask) | |

| Melting Point | 85–89°C (DSC) | |

| λ (UV-Vis) | 270 nm (ε = 12,500 Mcm) | |

| Hydrogen Bond Donors | 1 (O–H) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.